![molecular formula C12H12BrN3 B12980916 3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12980916.png)
3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a pyridine ring with a pyrazole ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds.
Scientific Research Applications
3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Probes: It is employed as a chemical probe to investigate biological pathways and molecular interactions.
Material Science: The compound’s derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole: Similar in structure but with a chlorine atom instead of a methyl group.
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, showing similar biological activities.
Uniqueness
3-Bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific combination of a pyridine and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and chemical probes.
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
3-bromo-2-(5-methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H12BrN3/c1-8-5-9(7-14-6-8)12-11(13)10-3-2-4-16(10)15-12/h5-7H,2-4H2,1H3 |
InChI Key |
HVARNZRYLHXYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NN3CCCC3=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


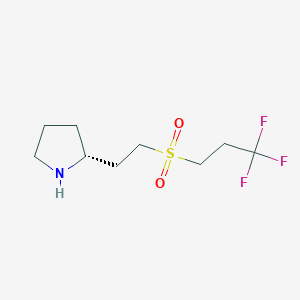
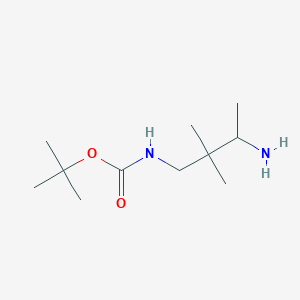
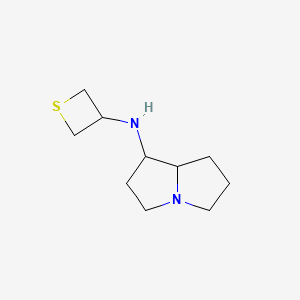
![2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12980855.png)
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12980856.png)
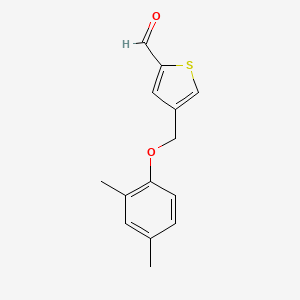
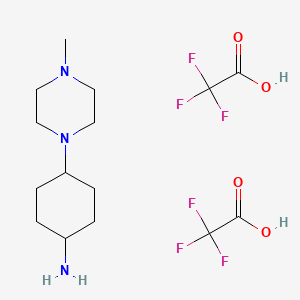
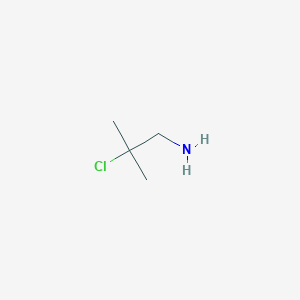
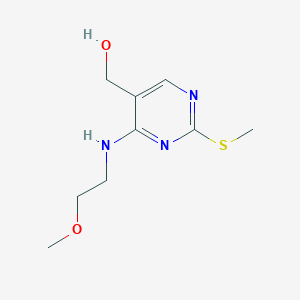
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine](/img/structure/B12980875.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)

![4-(4-Cyanophenyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12980892.png)
![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
